Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate
Brand Name: Vulcanchem
CAS No.: 121582-46-5
VCID: VC7041816
InChI: InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-6-4-3-5-8(9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18?
SMILES: COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1C(F)(F)F)O
Molecular Formula: C14H13F3N2O5
Molecular Weight: 346.262

Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate

CAS No.: 121582-46-5

Cat. No.: VC7041816

Molecular Formula: C14H13F3N2O5

Molecular Weight: 346.262

* For research use only. Not for human or veterinary use.

Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate - 121582-46-5

Specification

CAS No. 121582-46-5
Molecular Formula C14H13F3N2O5
Molecular Weight 346.262
IUPAC Name dimethyl (Z)-3-hydroxy-2-[[2-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate
Standard InChI InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-6-4-3-5-8(9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18?
Standard InChI Key SYKWDPLMHZOSIQ-XDHOZWIPSA-N
SMILES COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate is systematically named dimethyl (Z)-3-hydroxy-2-[[2-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate under IUPAC conventions . Its structure features:

  • A central pentanedioate ester backbone with a ketone group at position 3.

  • A hydrazone (-N=N-) linkage at position 2, connected to a 2-(trifluoromethyl)phenyl substituent.

  • Two methyl ester groups at the terminal carboxylate positions.

The Z-configuration of the hydrazone group is confirmed by its Standard InChIKey (SYKWDPLMHZOSIQ-XDHOZWIPSA-N), which reflects stereochemical details.

Molecular Geometry and Reactivity

The trifluoromethyl (-CF3_3) group at the phenyl ring’s ortho position introduces steric hindrance and electron-withdrawing effects, influencing the compound’s reactivity. Quantum mechanical calculations predict that the planar hydrazone moiety facilitates conjugation, stabilizing the molecule through resonance. The SMILES notation (COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1C(F)(F)F)O) further illustrates the spatial arrangement of functional groups .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a condensation reaction between dimethyl 3-oxopentanedioate and 2-(trifluoromethyl)phenylhydrazine under controlled conditions . Key steps include:

  • Hydrazone Formation: The hydrazine reacts with the diketone, forming the hydrazone linkage at 60–80°C in ethanol.

  • Esterification: Methyl ester groups are introduced using methanol and acid catalysts.

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding >90% purity .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals singlet peaks for methyl esters (δ 3.7–3.8 ppm) and a broad peak for the hydroxyl group (δ 5.2 ppm).

  • Infrared Spectroscopy (IR): Stretching vibrations at 1720 cm1^{-1} (C=O), 1650 cm1^{-1} (C=N), and 1120 cm1^{-1} (C-F) confirm functional groups.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 346.262 aligns with the theoretical molecular weight.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC14H13F3N2O5\text{C}_{14}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}_{5}
Molecular Weight346.262 g/mol
Melting PointNot reported-
SolubilityInsoluble in water; soluble in DMSO
StabilityStable under inert conditions

The compound’s low aqueous solubility (logP ≈ 2.8) is attributed to the hydrophobic trifluoromethyl group, making it suitable for organic-phase reactions .

CompoundSubstituent PositionMolecular WeightKey Difference
Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate Phenyl278.26Lacks -CF3_3, lower lipophilicity
3-Trifluoromethyl analogMeta (-CF3_3)346.26Altered steric effects, reduced reactivity

The ortho -CF3_3 group in the target compound offers superior electronic effects compared to meta-substituted analogs.

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